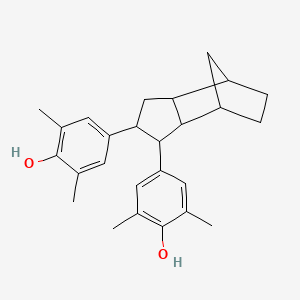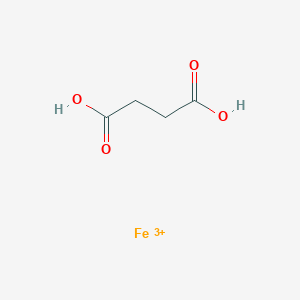
Iron hydroxide succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron hydroxide succinate is a compound that combines iron, hydroxide, and succinate ions. It is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. The compound is known for its role in iron supplementation and its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron hydroxide succinate can be synthesized through the reaction of iron(III) chloride with succinic acid, partially neutralized with sodium hydroxide. The reaction typically occurs at low temperatures (5-7°C) and a pH of around 3.5 . The resulting product is iron(III) succinate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the precise control of pH and temperature to ensure high yield and purity. The compound is then purified through filtration and washing steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Iron hydroxide succinate undergoes various chemical reactions, including:
Oxidation: Iron(II) hydroxide can be oxidized to iron(III) oxide under anaerobic conditions.
Reduction: The compound can be reduced under specific conditions to form different iron complexes.
Substitution: this compound can participate in substitution reactions with other ligands, forming new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ligands like amino acids or other carboxylic acids.
Major Products Formed:
Oxidation: Iron(III) oxide and water.
Reduction: Various iron complexes depending on the reducing agent.
Substitution: New iron-ligand complexes.
Applications De Recherche Scientifique
Iron hydroxide succinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of iron hydroxide succinate involves its dissociation into iron and succinate ions. The iron ions are then transported to target cells, where they are incorporated into hemoglobin and other iron-containing proteins . This process is crucial for maintaining proper iron levels in the body and preventing iron deficiency anemia.
Comparaison Avec Des Composés Similaires
Iron hydroxide succinate can be compared with other iron compounds such as:
Iron sucrose: Used in intravenous iron therapy with a similar mechanism of action.
Ferrous succinate: Another iron supplement used to treat iron deficiency anemia.
Iron(III)-based metal-organic frameworks (MOFs): Used in various applications, including catalysis and antimicrobial activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Propriétés
Numéro CAS |
7459-88-3 |
|---|---|
Formule moléculaire |
C4H6FeO4+3 |
Poids moléculaire |
173.93 g/mol |
Nom IUPAC |
butanedioic acid;iron(3+) |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+3 |
Clé InChI |
PSHGXGDVYMMYNR-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(=O)O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


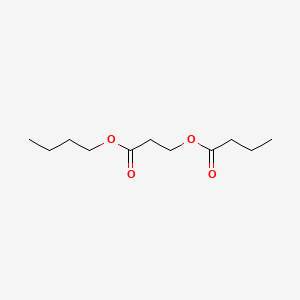
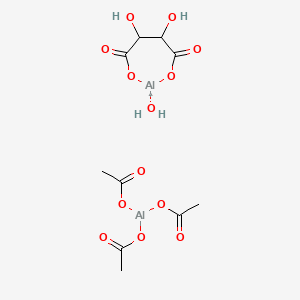

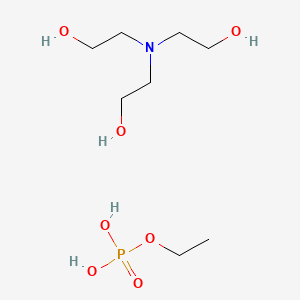
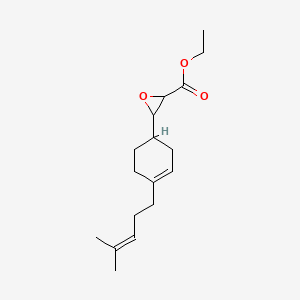
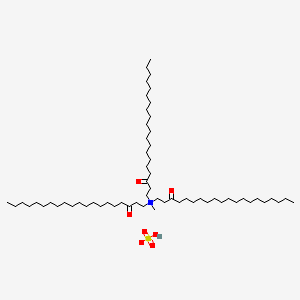

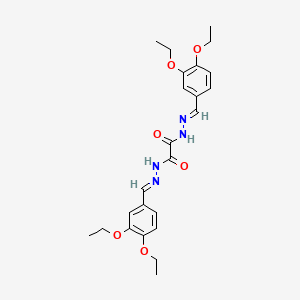
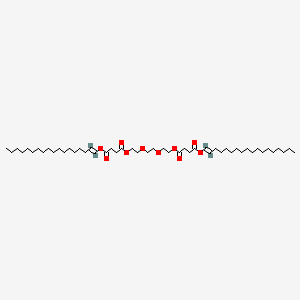
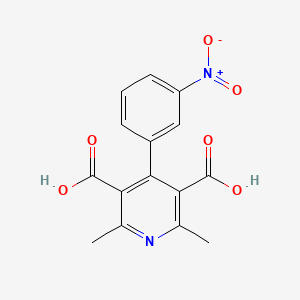

![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
